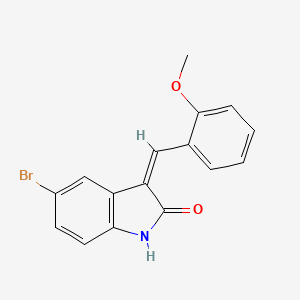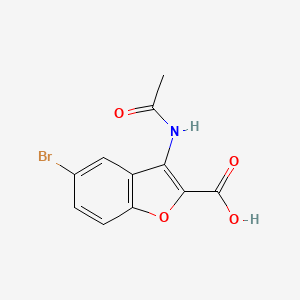![molecular formula C23H19ClFN5O3 B11106444 5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11106444.png)
5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-((Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including amino, cyano, and hydroxyethyl groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-((Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide typically involves multi-step organic reactions. The process may start with the preparation of the core pyrazole structure, followed by the introduction of the various substituents through reactions such as nucleophilic substitution, electrophilic addition, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and solvents would also be influenced by factors such as availability, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyethyl groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols
Scientific Research Applications
5-Amino-3-((Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to form various types of chemical bonds and interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-((Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide
- 5-Amino-3-((Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide
- 5-Amino-3-((Z)-2-{4-[(2-methoxybenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide
Uniqueness
The uniqueness of 5-amino-3-((Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H19ClFN5O3 |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H19ClFN5O3/c1-32-21-10-14(5-6-20(21)33-13-17-18(24)3-2-4-19(17)25)9-15(11-26)22-16(12-27)23(28)30(29-22)7-8-31/h2-6,9-10,31H,7-8,13,28H2,1H3/b15-9+ |
InChI Key |
RNAZXTHHXUAGLE-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OCC3=C(C=CC=C3Cl)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-methyl-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide](/img/structure/B11106371.png)
![1-Methyl-4-phenyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione (non-preferred name)](/img/structure/B11106374.png)
![2-(4-tert-butylphenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11106378.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11106391.png)
![3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B11106398.png)



![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11106430.png)
![4-methoxy-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B11106431.png)
![4,4'-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11106436.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11106441.png)
![N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B11106445.png)

